molecular formula C20H22N4S B2417155 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2417155
M. Wt: 350.5 g/mol
InChI Key: JEKDXJORVOKEER-UHFFFAOYSA-N
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Description

The compound 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tricyclic heterocycle of significant interest in medicinal chemistry and chemical biology research. This scaffold is structurally related to purine bases, making it a valuable core structure for developing biologically active molecules . While direct studies on this specific compound are limited, research on closely related tetrahydrobenzothienopyrimidine derivatives reveals promising potential, particularly in oncology. Compounds within this chemical class have been identified as potent Microtubule Targeting Agents (MTAs) that bind to the colchicine site on tubulin, leading to effective microtubule depolymerization . This mechanism disrupts critical cellular processes like mitosis, inducing apoptosis in cancer cells. Notably, such analogs have demonstrated potent antiproliferative effects in cellular assays and can circumvent common clinical resistance mechanisms mediated by P-glycoprotein (Pgp) and the βIII-tubulin isotype, making them compelling subjects for the development of novel anticancer therapeutics . The integration of the phenylpiperazine moiety is a strategic feature in drug discovery, often employed to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. Researchers can leverage this high-affinity molecular template to probe complex biological pathways and develop new chemical tools for treating human diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)19-18-16-8-4-5-9-17(16)25-20(18)22-14-21-19/h1-3,6-7,14H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDXJORVOKEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-358823 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of complex organic molecules like WAY-358823 .

Industrial Production Methods: In an industrial setting, the production of WAY-358823 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: WAY-358823 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in various medical conditions:

Anticancer Activity

Research indicates that compounds derived from the benzothieno[2,3-d]pyrimidine scaffold exhibit cytotoxic properties against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound has shown selective toxicity against human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Neuropharmacology

The presence of the phenylpiperazine moiety suggests potential interactions with serotonin receptors:

  • Serotonergic Activity : Compounds containing piperazine derivatives are known ligands for serotonin receptors (5-HT1A and 5-HT7), which play crucial roles in mood regulation and anxiety disorders. The compound's structure may facilitate receptor binding and modulation of serotonergic activity .

Antimicrobial Properties

There is emerging evidence that benzothieno[2,3-d]pyrimidine derivatives possess antimicrobial activities:

  • Broad-Spectrum Activity : Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Study ReferenceApplicationFindings
PMC7115492 AnticancerCompounds exhibited significant cytotoxicity against human colon cancer cell lines.
ResearchGate NeuropharmacologyDemonstrated binding affinity to serotonin receptors with potential anxiolytic effects.
Science.gov AntimicrobialShowed effectiveness against multiple bacterial strains in vitro.

Mechanism of Action

The mechanism of action of WAY-358823 involves its interaction with specific molecular targets in the body. It binds to certain receptors or enzymes, modulating their activity and leading to a therapeutic effect. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

WAY-358823 can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

The compound 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a member of the benzothieno[2,3-d]pyrimidine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

  • Molecular Formula : C22H26N4S
  • Molecular Weight : 378.53 g/mol
  • CAS Number : 315709-74-1
  • Density : 1.234 g/cm³ (predicted)
  • pKa : 6.08 (predicted)

Synthesis

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of tetrahydrobenzothieno derivatives under mild conditions. The structure is characterized using various spectroscopic methods including IR, NMR, and mass spectrometry .

Biological Activity Overview

Research has indicated that compounds within this class exhibit significant biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from recent studies.

Antitumor Activity

One study evaluated a series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives for their antitumor effects against various cancer cell lines. The compound demonstrated:

  • Inhibition of FGFR1 : The most potent analog showed 78.8% inhibition at a concentration of 10 μM.
  • IC50 Values : The compound exhibited IC50 values of 7.7 μM against H460 cells, 18.9 μM against A549 cells, and 13.3 μM against U251 cells .

The antitumor mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth:

  • FGFR1 Signaling : Inhibition of this pathway is crucial in cancers where FGFR1 is overexpressed.
  • Apoptosis Induction : Studies have shown that these compounds can promote apoptosis in cancer cells by modulating key proteins involved in cell survival and death .

Case Studies and Research Findings

StudyCompound TestedCell LinesKey Findings
4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidineH460, A549, U251Potent FGFR1 inhibition; IC50 values: 7.7 μM (H460), 18.9 μM (A549), 13.3 μM (U251)
BY4003 and BY4008 (related compounds)U251, A172Inhibition of JAK3/STAT3 pathway; decreased p-STAT3 and increased pro-apoptotic proteins

Q & A

Q. Methodology :

Perform ensemble docking to account for protein flexibility.

Use MM-GBSA to calculate binding free energies.

How can regioselectivity challenges in alkylation reactions be addressed?

Advanced Research Focus
Thermodynamic control via green chemistry principles improves regioselectivity:

  • Use bulky alkylating agents to favor N-alkylation over S-alkylation .
  • Solvent polarity adjustments (e.g., DMF vs. THF) shift equilibrium toward desired products .

Case Study : Alkylation of 3-phenyl derivatives in DMF achieved >90% regioselectivity for the N-alkylated product .

What mechanistic insights exist for HDAC inhibition by thienopyrimidine derivatives?

Advanced Research Focus
Hydroxamic acid derivatives chelate Zn²⁺ in the HDAC active site. SAR studies show:

  • Chain length : C4–C6 spacers optimize binding (IC50 = 0.5 µM) .
  • Aryl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance potency by 3-fold .

How are anti-tyrosinase activities of these compounds evaluated?

Advanced Research Focus
In vitro assays using mushroom tyrosinase (EC 1.14.18.1) and L-DOPA as substrate:

  • Compound 4k : IC50 = 12 µM, comparable to kojic acid (IC50 = 10 µM) .
  • Kinetic analysis : Competitive inhibition confirmed via Lineweaver-Burk plots .

What strategies improve metabolic stability for in vivo studies?

Q. Advanced Research Focus

  • Cyclopropyl substituents : Reduce oxidative metabolism in microsomal assays .
  • PEGylation : Enhances half-life (t₁/₂ > 6 hours in rat plasma) .

How are data contradictions in cytotoxicity studies resolved?

Q. Advanced Research Focus

  • Assay standardization : Use identical cell lines (e.g., HepG2 vs. HCT-116) and culture conditions.
  • Dose-response validation : Repeat experiments with 10-dose IC50 curves to confirm activity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.